molecular formula C8H8ClF4N B2602580 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride CAS No. 1808447-11-1

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B2602580
CAS No.: 1808447-11-1
M. Wt: 229.6
InChI Key: FEAJPDAHBQAZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical properties. It is commonly used in various chemical and pharmaceutical applications due to its reactivity and stability.

Mechanism of Action

Target of Action

It is known that aniline derivatives can interact with various biological targets, influencing their function .

Mode of Action

It is believed to act as a catalyst in synthesizing other compounds . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

It is known that aniline derivatives can influence various biochemical pathways, leading to downstream effects .

Result of Action

It is known that aniline derivatives can have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride. Factors such as temperature, pH, and presence of other compounds can affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by reduction and halogenation. The process begins with the acylation of a suitable aromatic precursor, followed by reduction to form the corresponding alkane. Subsequent halogenation introduces the fluoro and trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent. These methods allow for the precise introduction of functional groups under mild conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitro compounds, and halogenated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of fluorescent probes for biological imaging.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it more versatile compared to similar compounds. Additionally, the methyl group provides steric hindrance, influencing the compound’s interaction with molecular targets .

Properties

IUPAC Name

4-fluoro-2-methyl-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c1-4-2-6(9)5(3-7(4)13)8(10,11)12;/h2-3H,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAJPDAHBQAZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1808447-11-1
Record name 4-fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.